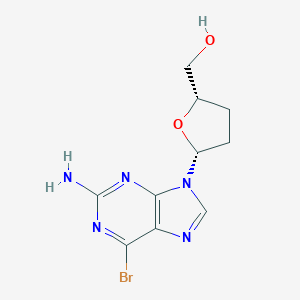
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine is a synthetic purine nucleoside analog that has shown promising results in scientific research studies. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future applications.
Wirkmechanismus
The mechanism of action of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine involves its incorporation into viral or cancer cell DNA, leading to the inhibition of DNA synthesis and subsequent cell death. This compound is a nucleoside analog that mimics the structure of natural nucleosides, but with modifications that prevent further DNA synthesis.
Biochemische Und Physiologische Effekte
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been shown to have several biochemical and physiological effects, including the inhibition of viral replication and cancer cell growth, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine in lab experiments include its high potency, low toxicity, and ability to inhibit viral replication and cancer cell growth. However, its limitations include the potential for the development of drug resistance and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several potential future directions for the study of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine. These include further optimization of its pharmacokinetic properties, development of new analogs with improved potency and selectivity, and investigation of its potential as a therapeutic agent for other viral infections and cancer types. Additionally, its potential as a tool for studying DNA replication and repair mechanisms could also be explored.
Synthesemethoden
The synthesis of 2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been achieved through several methods, including the Vorbrüggen method, the Hantzsch method, and the Koenigs-Knorr method. The Vorbrüggen method involves the condensation of 6-bromo-2-chloropurine with 2,3-dideoxy-D-ribose in the presence of a strong base. The Hantzsch method involves the reaction of 6-bromo-2-chloropurine with 2-deoxy-D-ribose in the presence of a reducing agent. The Koenigs-Knorr method involves the glycosylation of 6-bromo-2-chloropurine with a protected 2,3-dideoxy-D-ribose derivative.
Wissenschaftliche Forschungsanwendungen
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine has been studied extensively for its potential as an antiviral and anticancer agent. It has been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
CAS-Nummer |
132194-22-0 |
|---|---|
Produktname |
2-Amino-6-bromo-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine |
Molekularformel |
C10H12BrN5O2 |
Molekulargewicht |
314.14 g/mol |
IUPAC-Name |
[(2S,5R)-5-(2-amino-6-bromopurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12BrN5O2/c11-8-7-9(15-10(12)14-8)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
InChI-Schlüssel |
WXINSBSCFDVBBO-NTSWFWBYSA-N |
Isomerische SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(N=C3Br)N |
SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Kanonische SMILES |
C1CC(OC1CO)N2C=NC3=C2N=C(N=C3Br)N |
Andere CAS-Nummern |
132194-22-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





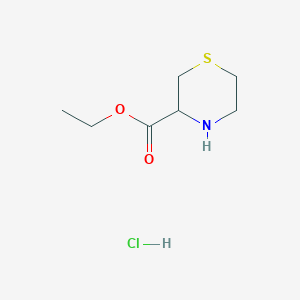
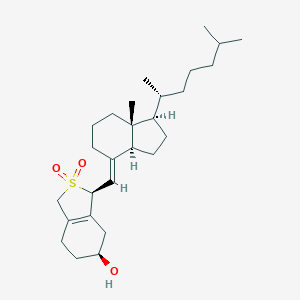
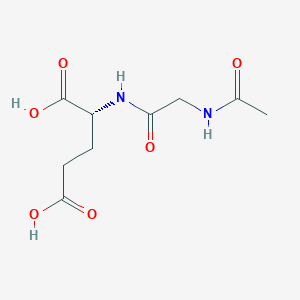
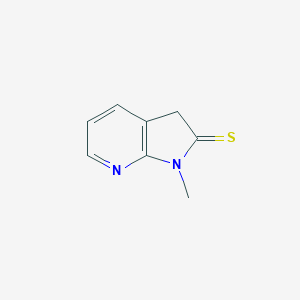
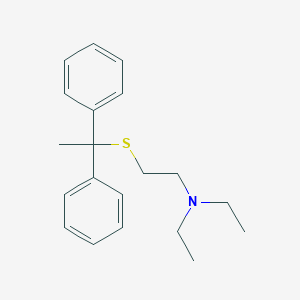
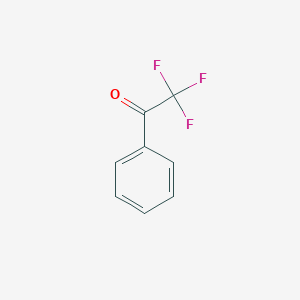
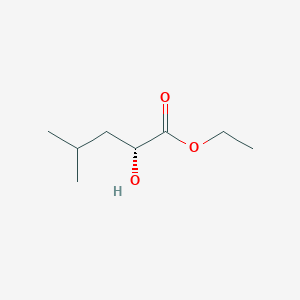
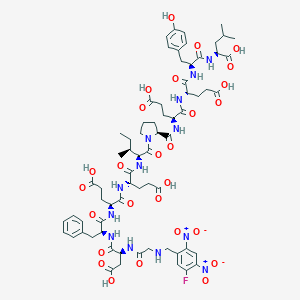
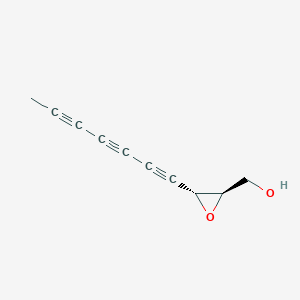
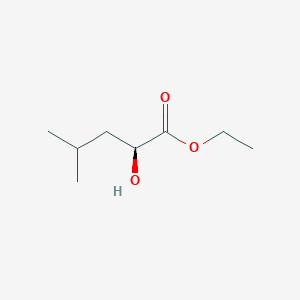
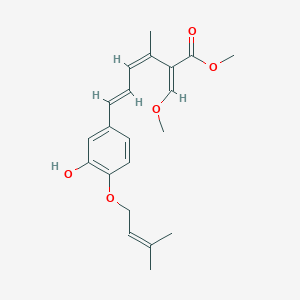
![(2Z)-[(4S)-4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl][(4S)-4-phenyl-1,3-oxazolidin-2-ylidene]acetonitrile](/img/structure/B138018.png)